molecular formula C9H10F2 B3038102 (1,1-Difluoropropyl)benzene CAS No. 74185-83-4

(1,1-Difluoropropyl)benzene

Cat. No.: B3038102
CAS No.: 74185-83-4
M. Wt: 156.17 g/mol
InChI Key: MLVUDABJOWVGGC-UHFFFAOYSA-N
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Description

(1,1-Difluoropropyl)benzene is an organic compound with the molecular formula C9H10F2. It consists of a benzene ring substituted with a 1,1-difluoropropyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.

Mechanism of Action

Target of Action

It’s known that fluorine-containing compounds can profoundly modify the physicochemical properties of parent molecules . They can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially influence their interaction with various biological targets.

Mode of Action

It’s known that the carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack . The neighboring carbon atoms also possess partial positive charges, albeit less pronounced . This suggests that (1,1-Difluoropropyl)benzene might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

It’s known that fluorine-containing compounds can participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment . This suggests that this compound might influence various biochemical pathways through these reactions.

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine forms stable bonds to carbon and can profoundly modify the physicochemical properties of the parent molecules .

Result of Action

It’s known that fluorine-containing compounds can affect the charge distribution, electrostatic surface, and solubility of chemical entities , which could potentially lead to various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoropropyl)benzene typically involves the reaction of benzene with 1,1-difluoropropane under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-difluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+CH3CF2CH3AlCl3C6H5CH2CF2CH3+HClC_6H_6 + CH_3CF_2CH_3 \xrightarrow{AlCl_3} C_6H_5CH_2CF_2CH_3 + HCl C6​H6​+CH3​CF2​CH3​AlCl3​​C6​H5​CH2​CF2​CH3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of the corresponding alkane.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) yields nitro-(1,1-difluoropropyl)benzene.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2, Pd/C, LiAlH4

    Substitution: HNO3, H2SO4, Br2, FeBr3

Major Products Formed:

    Oxidation: (1,1-Difluoropropyl)benzyl alcohol, (1,1-Difluoropropyl)benzaldehyde, (1,1-Difluoropropyl)benzoic acid

    Reduction: Propylbenzene

    Substitution: Nitro-(1,1-difluoropropyl)benzene, Bromo-(1,1-difluoropropyl)benzene

Scientific Research Applications

(1,1-Difluoropropyl)benzene has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Medicine: Fluorinated compounds like this compound are investigated for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • (1,1-Difluoroethyl)benzene
  • (1,1-Difluoromethyl)benzene
  • (1,1-Difluorocyclopropyl)benzene

Comparison: (1,1-Difluoropropyl)benzene is unique due to the presence of a propyl group with two fluorine atoms at the terminal carbon. This structural feature imparts distinct chemical properties compared to other similar compounds. For instance, (1,1-Difluoroethyl)benzene and (1,1-Difluoromethyl)benzene have shorter alkyl chains, which can affect their reactivity and interaction with molecular targets. (1,1-Difluorocyclopropyl)benzene, on the other hand, contains a cyclopropyl ring, which introduces ring strain and alters the compound’s chemical behavior.

Properties

IUPAC Name

1,1-difluoropropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVUDABJOWVGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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